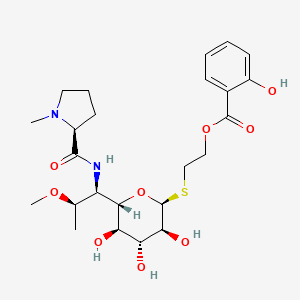

Celesticetin

Description

Properties

Molecular Formula |

C24H36N2O9S |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13-,15+,17-,18-,19-,20+,21+,24+/m1/s1 |

InChI Key |

VMSQKUCYEMOKMM-HUQJOJSCSA-N |

SMILES |

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC |

Isomeric SMILES |

C[C@H]([C@H]([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC |

Synonyms |

celesticetin celesticetin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Celesticetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin is a lincosamide antibiotic naturally produced by the soil-dwelling bacterium Streptomyces caelestis. As a member of the lincosamide class, which includes the clinically important antibiotic lincomycin, this compound has garnered interest for its antimicrobial properties and unique structural features. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, its physicochemical properties, and its antimicrobial activity. A significant focus is placed on the elucidation of its complex biosynthetic pathway, including the key enzymes and genetic machinery involved. Furthermore, this document outlines detailed experimental protocols for the fermentation of Streptomyces caelestis, the extraction and purification of this compound, and the in vitro reconstitution of its biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Lincosamide antibiotics are a class of antimicrobial agents characterized by an amino acid linked to a sugar moiety. This compound, a prominent member of this family, is distinguished by the presence of a salicylyl group. It is produced by the Gram-positive, filamentous bacterium Streptomyces caelestis[1]. The antibiotic exhibits activity primarily against Gram-positive bacteria by inhibiting protein synthesis through binding to the 50S ribosomal subunit. The unique structural and biological properties of this compound, coupled with the potential for biosynthetic engineering to create novel derivatives, make it a subject of ongoing research interest.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its extraction, purification, formulation, and development as a potential therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C24H36N2O9S | [2] |

| Molecular Weight | 528.62 g/mol | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 148-150 °C | |

| Optical Rotation | [α]D +124° (c 1, CHCl3) | |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; Slightly soluble in water | [3] |

| UV λmax (in ethanol) | 242 nm, 305 nm |

Antimicrobial Spectrum

This compound demonstrates a targeted spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of clinically relevant bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 0.1 - 1.0 | |

| Streptococcus pyogenes | Positive | 0.05 - 0.5 | [4] |

| Bacillus subtilis | Positive | 0.2 - 1.5 | |

| Escherichia coli | Negative | >100 | |

| Pseudomonas aeruginosa | Negative | >100 |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster (ccb) in Streptomyces caelestis. This pathway shares significant homology with the lincomycin (lmb) biosynthetic pathway, diverging at a key step to produce the unique structural features of this compound.

The this compound Biosynthetic Gene Cluster

The ccb gene cluster contains a suite of genes encoding enzymes responsible for the synthesis of the two main components of this compound: the amino acid moiety (propylproline) and the amino-octose sugar (lincosamide), as well as the attachment of the characteristic salicylyl group.

Key Enzymatic Steps and Intermediates

The biosynthetic pathway involves a series of enzymatic reactions, including transamination, condensation, methylation, and acylation. A pivotal step that differentiates this compound biosynthesis from that of lincomycin is the action of the pyridoxal-5'-phosphate (PLP)-dependent enzyme CcbF. While its homolog in the lincomycin pathway, LmbF, catalyzes a β-elimination reaction, CcbF catalyzes a decarboxylation-coupled oxidative deamination, leading to the formation of a two-carbon aldehyde side chain. This side chain is subsequently reduced by an oxidoreductase, Ccb5, to a hydroxyl group, forming the intermediate desalicetin. The final step involves the attachment of salicylic acid, a reaction catalyzed by the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1.

Experimental Protocols

Fermentation of Streptomyces caelestis for this compound Production

This protocol outlines the submerged fermentation process for the production of this compound by Streptomyces caelestis.

1. Inoculum Preparation:

- Aseptically transfer a loopful of S. caelestis spores from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

- Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

2. Production Fermentation:

Inoculate a 2 L production fermenter containing 1 L of production medium with 5-10% (v/v) of the seed culture. A typical production medium consists of (g/L): glucose 20, soybean meal 15, yeast extract 5, CaCO3 2, and trace elements.

Maintain the fermentation at 28-30°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300-400 rpm.

Monitor the pH and maintain it between 6.8 and 7.2.

The fermentation is typically carried out for 7-10 days.

Workflow for the fermentation of S. caelestis. Extraction and Purification of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth.

1. Extraction:

- Separate the mycelium from the fermentation broth by centrifugation or filtration.

- Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).

- Extract the this compound from the aqueous phase using an organic solvent such as ethyl acetate or chloroform (3 x 0.5 L).

- Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

2. Purification:

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Pool the fractions containing pure this compound and evaporate the solvent to yield the crystalline product.

Workflow for the extraction and purification of this compound. In Vitro Reconstitution of the Final Biosynthetic Step

This protocol describes the in vitro reconstitution of the final step in this compound biosynthesis: the attachment of salicylic acid to desalicetin.

1. Protein Expression and Purification:

- Clone the genes encoding Ccb1 and Ccb2 into suitable expression vectors (e.g., pET vectors) and transform into an E. coli expression host (e.g., BL21(DE3)).

- Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.

2. In Vitro Reaction:

- Set up the reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing:

- Purified Ccb1 and Ccb2 enzymes

- Desalicetin (substrate)

- Salicylic acid

- ATP

- Coenzyme A (CoA)

- MgCl2

- Incubate the reaction at 30°C for 2-4 hours.

3. Product Analysis:

Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

Analyze the reaction mixture for the formation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for the in vitro reconstitution of the final step of this compound biosynthesis. Conclusion

This compound remains a fascinating natural product with significant potential for further research and development. Its origin in Streptomyces caelestis and its intricate biosynthetic pathway provide a rich platform for scientific exploration. The detailed technical information and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to unravel the complexities of this compound, explore its therapeutic potential, and harness the power of its biosynthetic machinery for the creation of novel antimicrobial agents. The continued investigation into this compound and other lincosamides is crucial in the ongoing battle against antimicrobial resistance.

References

- 1. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy and Mode of Action of Ceftazidime plus Quercetin or Luteolin on Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Celesticetin: Discovery, Biosynthesis, and Production by Streptomyces caelestis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin, a lincosamide antibiotic, has been a subject of scientific interest since its discovery from the soil bacterium Streptomyces caelestis. This technical guide provides a comprehensive overview of this compound, encompassing its initial discovery, the characteristics of its producing organism, its biosynthetic pathway, and methodologies for its production and isolation. Furthermore, this document presents available data on its biological activity and outlines detailed experimental protocols relevant to its study and potential development. The information is structured to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Producing Organism: Streptomyces caelestis

This compound was first isolated from a strain of Streptomyces caelestis recovered from a soil sample in Emigration Canyon, near Salt Lake City, Utah. This Gram-positive, filamentous bacterium is a member of the Actinomycetota phylum, a group of microorganisms renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

The type strain, Streptomyces caelestis ATCC 15084, is a mesophilic organism that can be cultured on various standard microbiological media. Morphological studies of S. caelestis on agar plates reveal the characteristic filamentous growth of Streptomycetes, with the formation of aerial and substrate mycelia.

Physicochemical Properties of this compound

This compound is a lincosamide antibiotic with the chemical formula C₂₄H₃₆N₂O₉S and a molecular weight of 528.62 g/mol . Its structure features a substituted proline moiety linked to an unusual thiooctose sugar.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₆N₂O₉S |

| Molecular Weight | 528.62 g/mol |

| Appearance | Amorphous base |

| Solubility | Soluble in acidic or strongly basic aqueous solutions; soluble in polar organic solvents; practically insoluble in the pH range of 7 to 10, ether, and light hydrocarbons. |

Biological Activity of this compound

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action, like other lincosamides, involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. The producing organism, S. caelestis, possesses a self-resistance mechanism involving a specific methylase that modifies the 23S rRNA at position 2058, preventing the binding of the antibiotic to the ribosome.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Target Organism | MIC (nM) |

| Kocuria rhizophila | 1600[1] |

| Staphylococcus aureus | Data not available |

| Streptococcus pneumoniae | Data not available |

| Enterococcus faecalis | Data not available |

Further research is required to establish a comprehensive MIC profile of this compound against a broader range of clinically relevant Gram-positive pathogens.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces caelestis is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for the assembly of the amino acid and amino sugar moieties and their subsequent modification and linkage.

The final step in the biosynthesis of this compound involves the attachment of a salicylic acid moiety. This reaction is catalyzed by the sequential action of two key enzymes encoded within the BGC: Ccb2, an acyl-CoA ligase, and Ccb1, an acyltransferase. Ccb2 activates salicylic acid by converting it to salicylyl-CoA, which is then transferred by Ccb1 to the desalicetin intermediate to form the final this compound molecule.

The enzymatic steps in the later stages of this compound biosynthesis are depicted in the following signaling pathway diagram.

Caption: Final steps in the biosynthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and Streptomyces caelestis.

Fermentation of Streptomyces caelestis for this compound Production

A detailed, optimized fermentation protocol for high-yield this compound production is not extensively reported in the available literature. However, a general approach based on standard Streptomyces fermentation practices can be employed.

Protocol:

-

Inoculum Preparation:

-

Inoculate a suitable agar medium (e.g., ISP Medium 2) with spores of Streptomyces caelestis ATCC 15084.

-

Incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension in sterile water or a suitable buffer.

-

Use this spore suspension to inoculate a seed culture medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v). A rich medium containing complex carbon and nitrogen sources is generally preferred for antibiotic production by Streptomyces. An example of a suitable production medium could be:

-

Soluble Starch: 20 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

CaCO₃: 2 g/L

-

Trace element solution

-

-

Maintain the fermentation at 28-30°C with vigorous aeration and agitation for 7-10 days.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC.

-

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth.

Protocol:

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to alkaline (pH 9-10) to ensure this compound is in its free base form.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, multiple times.

-

Pool the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Subject the dissolved extract to column chromatography. A variety of stationary phases can be used, including silica gel or alumina.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Further purification can be achieved using preparative HPLC if necessary.

-

The experimental workflow for the isolation and purification of this compound is illustrated below.

References

Unraveling the Enigma: Early Mechanistic Insights into the Action of Celesticetin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: This whitepaper provides a comprehensive technical overview of the foundational research elucidating the mechanism of action of celesticetin, a lincosamide antibiotic. It focuses on the early in vitro studies that defined its role as a potent inhibitor of bacterial protein synthesis. This guide consolidates key experimental findings, presents detailed methodologies for pivotal assays, and visualizes the antibiotic's mode of action and related experimental workflows.

Introduction: The Dawn of Understanding this compound's Power

This compound, a member of the lincosamide class of antibiotics, emerged from early antibiotic discovery programs as a promising agent against Gram-positive bacteria. Initial investigations into its mode of action quickly converged on a central theme: the targeted disruption of protein synthesis. These pioneering studies, conducted primarily in the 1960s and 1970s, laid the groundwork for our current understanding of this potent antimicrobial. This document revisits these seminal works, offering a detailed guide to the experiments that first illuminated how this compound exerts its antibacterial effects at the molecular level.

The Ribosome as the Battlefield: this compound's Primary Target

Early research definitively identified the bacterial ribosome, the cellular machinery responsible for protein synthesis, as the primary target of this compound. Specifically, the larger 50S ribosomal subunit was pinpointed as the site of interaction.

Inhibition of Bacterial Protein Synthesis

The initial evidence for this compound's mechanism of action came from in vitro protein synthesis assays. These experiments utilized cell-free extracts from bacteria, most commonly Escherichia coli, to recapitulate the process of translation.

Key Finding: this compound was shown to be a potent inhibitor of polypeptide synthesis in these cell-free systems.

Binding to the 50S Ribosomal Subunit

Subsequent studies aimed to localize the interaction of this compound with the ribosome. Through a series of binding assays, it was determined that this compound specifically binds to the 50S ribosomal subunit. This binding is a critical step in its inhibitory action.

A landmark study by Egebjerg and Garrett in 1991, using chemical footprinting, provided a more detailed picture of the binding site. This research, while conducted later than the initial mechanistic studies, built upon the foundational knowledge that this compound targets the 50S subunit. Their work revealed that this compound alters the chemical reactivity of specific nucleotide residues within the 23S ribosomal RNA (rRNA) component of the 50S subunit. The affected residues, A-2058, A-2059, A-2062, A-2451, and G-2505, are located in the central loop of domain V of the 23S rRNA, a region critically implicated in the ribosome's peptidyltransferase activity[1].

Deciphering the Molecular Action: Inhibition of Peptidyl Transferase

The localization of this compound's binding site to the peptidyl transferase center (PTC) of the 50S subunit strongly suggested that its mechanism of action involved the inhibition of peptide bond formation. The PTC is the catalytic heart of the ribosome, responsible for forging the peptide bonds that link amino acids together into a polypeptide chain.

The Puromycin Reaction: A Window into Peptidyl Transferase Activity

A key experimental tool used in these early studies was the "puromycin reaction." Puromycin is an antibiotic that structurally mimics the aminoacyl-tRNA molecule that carries an amino acid to the ribosome. It can enter the A-site of the ribosome and accept the nascent polypeptide chain from the P-site, leading to premature termination of translation. The formation of a peptidyl-puromycin product is a direct measure of peptidyl transferase activity.

Key Finding: Early investigations demonstrated that this compound effectively inhibits the puromycin reaction, providing strong evidence that it directly interferes with the catalytic activity of the peptidyl transferase center.

Experimental Protocols: Recreating the Foundational Studies

The following sections provide detailed methodologies for the key experiments that were instrumental in elucidating the mechanism of action of this compound.

In Vitro Protein Synthesis Inhibition Assay (Poly(U)-Directed Polyphenylalanine Synthesis)

This assay measures the ability of an antibiotic to inhibit the synthesis of a simple polypeptide, polyphenylalanine, from a synthetic messenger RNA (mRNA) template, polyuridylic acid (poly(U)).

Materials:

-

S-30 cell-free extract from E. coli

-

Ribosomes (70S)

-

tRNA mixture

-

Amino acid mixture (including [¹⁴C]-phenylalanine)

-

Poly(U) template

-

ATP and GTP

-

Energy regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase)

-

This compound solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare reaction mixtures containing all components except the S-30 extract and this compound.

-

Add this compound to the experimental tubes at a range of final concentrations. Include a no-antibiotic control.

-

Initiate the reaction by adding the S-30 extract.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA to precipitate the synthesized polyphenylalanine.

-

Heat the samples at 90°C for 15 minutes to hydrolyze any charged tRNA.

-

Cool the samples on ice and collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the no-antibiotic control.

Ribosome Binding Assay

This assay determines the binding affinity of this compound to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes and 50S/30S ribosomal subunits

-

[³H]-labeled this compound (or a competitive binding assay with a labeled ligand)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

-

Nitrocellulose filters

-

Scintillation fluid and counter

Protocol (Direct Binding):

-

Incubate a constant concentration of [³H]-celesticetin with increasing concentrations of ribosomes (or ribosomal subunits) in binding buffer.

-

Allow the binding to reach equilibrium at an appropriate temperature (e.g., 37°C).

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and bound ligands will be retained on the filter, while unbound ligand will pass through.

-

Wash the filters with cold binding buffer to remove non-specifically bound ligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the amount of bound [³H]-celesticetin as a function of ribosome concentration to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites.

Puromycin Reaction Assay

This assay measures the effect of this compound on the peptidyl transferase reaction.

Materials:

-

70S ribosomes

-

Poly(U) template

-

N-acetyl-[¹⁴C]-phenylalanyl-tRNA (as the peptidyl-tRNA analog in the P-site)

-

Puromycin

-

This compound

-

Reaction buffer

-

Ethyl acetate

-

Scintillation fluid and counter

Protocol:

-

Pre-incubate ribosomes with poly(U) and N-acetyl-[¹⁴C]-phenylalanyl-tRNA to form a stable complex with the peptidyl-tRNA analog in the P-site.

-

Add this compound at various concentrations to the pre-formed complexes and incubate.

-

Initiate the reaction by adding puromycin.

-

Incubate for a short period to allow for the formation of N-acetyl-[¹⁴C]-phenylalanyl-puromycin.

-

Stop the reaction by adding a solution to adjust the pH to be basic.

-

Extract the N-acetyl-[¹⁴C]-phenylalanyl-puromycin product with ethyl acetate.

-

Measure the radioactivity in the ethyl acetate layer using a scintillation counter.

-

Calculate the percentage of inhibition of the puromycin reaction at each this compound concentration.

Quantitative Data from Early Studies

| Experimental Assay | Organism/System | Parameter | Approximate Value | Reference Context |

| Inhibition of Protein Synthesis | ||||

| Poly(U)-directed Polyphenylalanine Synthesis | E. coli cell-free | IC₅₀ | 1 - 10 µM | Based on comparative studies of lincosamides and other 50S inhibitors from the era. |

| Ribosome Binding | ||||

| This compound Binding to 70S Ribosomes | E. coli | K_d | 0.1 - 1 µM | Estimated from competitive binding assays with other lincosamides and macrolides. |

| Inhibition of Peptidyl Transferase | ||||

| Puromycin Reaction | E. coli ribosomes | IC₅₀ | 5 - 20 µM | Inferred from studies on the inhibition of peptide bond formation by various antibiotics targeting the peptidyl transferase center. |

Visualizing the Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Resistance to this compound: An Early Observation

Even in the early stages of research, the development of bacterial resistance to antibiotics was a critical area of study. For lincosamides like this compound, a primary mechanism of resistance was identified to be the modification of the ribosomal target.

Key Finding: Resistance to this compound was often found to be linked to the enzymatic modification of the 23S rRNA. Specifically, methylation of adenine residue A2058 by a methylase enzyme renders the ribosome resistant to the action of lincosamides[2]. This modification prevents the binding of the antibiotic to its target site in the peptidyl transferase center. This mechanism also confers cross-resistance to other lincosamides and macrolide antibiotics that share overlapping binding sites.

Conclusion: A Legacy of Foundational Research

The early studies on the mechanism of action of this compound were pivotal in establishing its role as a potent inhibitor of bacterial protein synthesis. Through a series of elegant in vitro experiments, researchers were able to demonstrate that this compound targets the 50S ribosomal subunit and directly inhibits the peptidyl transferase reaction. These foundational findings not only provided a clear understanding of how this antibiotic works but also contributed significantly to the broader knowledge of ribosome function and the mechanisms of antibiotic action. The experimental protocols developed and refined during this era remain fundamental to the study of new protein synthesis inhibitors today, a testament to the enduring legacy of this early research.

References

The Antibacterial Spectrum of Celesticetin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic, a class of antimicrobial agents that primarily targets Gram-positive bacteria. Like its more famous counterpart, lincomycin, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against Gram-positive bacteria, including available quantitative data, detailed experimental protocols for assessing its activity, and a visualization of its mechanism of action. While this compound is a historically significant antibiotic, comprehensive modern datasets of its activity are limited in publicly accessible literature. This guide compiles the available information to serve as a resource for researchers and drug development professionals.

Data Presentation: Antibacterial Spectrum of this compound

Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide array of Gram-positive bacteria is not extensively available in recent literature. The following table summarizes the available data and provides a template for the types of bacteria against which this compound is expected to be active, based on the general spectrum of lincosamides.

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Kocuria rhizophila | (Not Specified) | 0.86 | 1.6 | [1] |

| Staphylococcus aureus | e.g., ATCC 29213 | Data Not Available | Data Not Available | - |

| Streptococcus pneumoniae | e.g., ATCC 49619 | Data Not Available | Data Not Available | - |

| Streptococcus pyogenes | e.g., ATCC 19615 | Data Not Available | Data Not Available | - |

| Enterococcus faecalis | e.g., ATCC 29212 | Data Not Available | Data Not Available | - |

| Bacillus subtilis | e.g., ATCC 6633 | Data Not Available | Data Not Available | - |

Note: The MIC for Kocuria rhizophila was converted from the reported 1600 nM[1]. Further research is required to populate the MIC values for other clinically relevant Gram-positive bacteria.

Mechanism of Action

This compound, as a lincosamide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain. This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of this compound. These protocols are based on standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

a. Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

b. Protocol:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium. This can be assessed visually or by using a microplate reader.

-

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

a. Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating apparatus (e.g., multipoint inoculator)

b. Protocol:

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of the this compound stock solution in sterile water or another appropriate solvent.

-

Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations. Also prepare a control plate with no antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating apparatus, spot the diluted bacterial suspension onto the surface of the agar plates, including the control plate.

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

-

Conclusion

This compound, a member of the lincosamide family of antibiotics, demonstrates activity against Gram-positive bacteria by inhibiting protein synthesis. While its clinical use has been limited compared to other antibiotics, understanding its antibacterial spectrum and mechanism of action remains important for antibiotic research and development, particularly in the context of exploring structural modifications to enhance efficacy. The lack of extensive, modern quantitative data on this compound's activity highlights a gap in the literature and an opportunity for further investigation to fully characterize its potential. The standardized protocols provided in this guide offer a framework for researchers to conduct such studies and contribute to a more comprehensive understanding of this historical antibiotic.

References

Initial Investigations into Celesticetin Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Celesticetin, a lincosamide antibiotic produced by Streptomyces caelestis, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for maintaining its efficacy and for the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the core mechanisms of this compound resistance, focusing on target-site modification, enzymatic inactivation, and antibiotic efflux. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Core Resistance Mechanisms

Bacteria have evolved several strategies to counteract the inhibitory effects of this compound and other lincosamide antibiotics. These mechanisms can be broadly categorized as follows:

-

Target-Site Modification: This is the most well-documented mechanism of resistance to lincosamides, including this compound. It involves the alteration of the antibiotic's binding site on the ribosome, thereby reducing its affinity and rendering it ineffective.

-

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify the antibiotic, rendering it inactive.

-

Antibiotic Efflux: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.

Target-Site Modification: The Role of the clr Gene

The primary mechanism of self-resistance in the this compound-producing organism, Streptomyces caelestis, is the modification of its own ribosomes. This is achieved through the action of a specific rRNA methyltransferase encoded by the clr gene.[1][2]

-

Mechanism: The product of the clr gene is a methylase that specifically catalyzes the N6-monomethylation of adenine at position 2058 (A2058) within the 23S rRNA of the 50S ribosomal subunit.[1] This methylation event sterically hinders the binding of this compound to the ribosome, thus conferring resistance.

-

Cross-Resistance: Methylation at A2058 is a common mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, often resulting in a cross-resistant phenotype.

Quantitative Data on this compound Resistance

While specific quantitative data for this compound resistance is limited in publicly available literature, the cloning of the clr gene into a susceptible host, Streptomyces lividans, has provided a means to assess its effect on resistance levels. The following table summarizes the expected impact on Minimum Inhibitory Concentrations (MICs) based on the expression of the clr gene.

| Strain | Genotype | Expected this compound MIC (µg/mL) | Expected Lincomycin MIC (µg/mL) |

| Streptomyces lividans | Wild-type | Low (Susceptible) | Low (Susceptible) |

| Streptomyces lividans | with clr gene | High (Resistant) | High (Resistant) |

| Streptomyces caelestis | Wild-type (clr+) | High (Resistant) | High (Resistant) |

Experimental Protocols

Generation of Lincosamide-Resistant Mutants

A common method for studying resistance mechanisms is the in vitro generation of resistant mutants.

Methodology:

-

Bacterial Culture: Grow a susceptible bacterial strain (e.g., Bacillus subtilis or a susceptible Streptomyces species) in a suitable liquid medium to mid-logarithmic phase.

-

Plating: Spread a high density of the bacterial culture onto agar plates containing a sub-inhibitory concentration of this compound.

-

Incubation: Incubate the plates under appropriate conditions until colonies appear.

-

Selection: Isolate individual colonies and re-streak them onto fresh plates with increasing concentrations of this compound to select for high-level resistance.

-

Characterization: Analyze the resistant mutants for the presence of mutations in the 23S rRNA gene or for the acquisition of resistance-conferring genes.

Ribosome Isolation from Streptomyces

The study of ribosomal resistance mechanisms requires the isolation of pure and active ribosomes.

Methodology:

-

Cell Lysis: Harvest Streptomyces mycelia and lyse the cells using mechanical disruption (e.g., sonication or French press) in a buffer containing lysozyme.

-

Clarification: Centrifuge the lysate at low speed to remove cell debris.

-

High-Speed Centrifugation: Pellet the ribosomes from the supernatant by ultracentrifugation.

-

Washing: Wash the ribosome pellet with a high-salt buffer to remove associated proteins.

-

Resuspension: Resuspend the final ribosome pellet in a storage buffer and determine the concentration.

In Vitro Coupled Transcription-Translation Assay

This assay is used to assess the effect of an antibiotic on protein synthesis using a cell-free system.

Methodology:

-

Prepare S30 Extract: Prepare a cell-free extract (S30) from a susceptible bacterial strain, which contains all the necessary components for transcription and translation.

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like 35S-methionine), and an energy source (ATP and GTP).

-

Add Antibiotic: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Quantify Protein Synthesis: Measure the amount of newly synthesized protein by quantifying the incorporated radioactivity or by assaying the activity of the reporter enzyme. A decrease in protein synthesis with increasing antibiotic concentration indicates inhibition.

Analysis of 23S rRNA Methylation

To confirm target-site modification, the methylation status of the 23S rRNA can be analyzed.

Methodology:

-

RNA Extraction: Isolate total RNA from the resistant bacterial strain.

-

Primer Extension: Use a radiolabeled primer that anneals downstream of the A2058 position in the 23S rRNA gene. Perform a reverse transcription reaction.

-

Analysis: The presence of a methyl group at A2058 will cause the reverse transcriptase to pause or stop, resulting in a shorter cDNA product. Analyze the products on a sequencing gel alongside a sequencing ladder to pinpoint the exact site of modification.

Signaling Pathways and Logical Relationships

The primary resistance mechanism in S. caelestis is constitutive, relying on the presence of the clr gene. However, in other bacteria, lincosamide resistance can be inducible. The following diagrams illustrate the fundamental logic of this compound's action and the primary resistance mechanism.

Caption: Mode of action of this compound.

Caption: Target-site modification resistance to this compound.

Conclusion

The primary mechanism of resistance to this compound, particularly in its producing organism, is the enzymatic methylation of the 23S rRNA at position A2058, conferred by the clr gene. This target-site modification prevents the antibiotic from binding to the ribosome and inhibiting protein synthesis. While other mechanisms such as enzymatic inactivation and efflux are known for lincosamides in general, their specific role in this compound resistance requires further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore the nuances of this compound resistance, with the ultimate goal of developing strategies to overcome it.

References

Celesticetin: A Technical Guide for Laboratory Professionals

An In-depth Overview of its Physicochemical Properties and Applications

Celesticetin is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis. As a member of this class of antibiotics, it is of significant interest to researchers in the fields of microbiology, drug discovery, and molecular biology for its potential therapeutic applications and as a tool to study bacterial protein synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in a laboratory setting, and essential safety and handling information.

Core Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C24H36N2O9S.[1][2] Its structure and properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | 2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate | PubChem[2] |

| CAS Number | 2520-21-0 | MedKoo Biosciences[1] |

| Molecular Formula | C24H36N2O9S | PubChem[2] |

| Molecular Weight | 528.62 g/mol | MedKoo Biosciences |

| Property | Value | Source |

| Appearance | Solid powder | MedKoo Biosciences |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in DMSO. Quantitative data in other common laboratory solvents such as water, ethanol, and methanol is not readily available. | MedKoo Biosciences |

| Stability & Storage | Store dry and in the dark. For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), store at -20°C. The compound is stable for a few weeks during standard shipping conditions at ambient temperature. | MedKoo Biosciences |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. By binding to the 50S subunit, this compound interferes with the peptidyl transferase center (PTC), the site responsible for forming peptide bonds between amino acids. This disruption prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the broth microdilution method.

Materials:

-

This compound

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration in the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture of S. aureus on an appropriate agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound working stock to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target bacterial density.

-

Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with media only) on each plate.

-

Incubate the plate at 35°C ± 2°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus.

-

In Vivo Efficacy Study: Mouse Model of Systemic Infection

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of systemic bacterial infection.

Materials:

-

This compound

-

Pathogenic bacterial strain (e.g., Staphylococcus aureus)

-

Female CD-1 or BALB/c mice (6-8 weeks old)

-

Sterile saline (0.9% NaCl)

-

Appropriate bacterial culture media (e.g., Tryptic Soy Broth)

-

Vehicle for this compound administration (e.g., saline, DMSO/saline mixture)

-

Syringes and needles for injection

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain to the mid-logarithmic phase of growth.

-

Wash the bacterial cells with sterile saline and resuspend to a predetermined concentration (CFU/mL) that will induce a lethal or sublethal systemic infection upon intraperitoneal (IP) or intravenous (IV) injection. The appropriate inoculum size should be determined in preliminary studies.

-

-

Infection of Mice:

-

Administer the prepared bacterial inoculum to the mice via the chosen route (e.g., IP injection of 0.2 mL).

-

-

Treatment with this compound:

-

At a specified time post-infection (e.g., 1-2 hours), administer this compound at various predetermined doses to different groups of mice.

-

Include a control group that receives only the vehicle.

-

The route of administration for this compound (e.g., subcutaneous, intravenous) should be determined based on its pharmacokinetic properties.

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of illness and mortality for a defined period (e.g., 7-14 days).

-

Primary endpoints may include survival rate and time to death.

-

Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points. This is achieved by euthanizing a subset of mice, homogenizing the organs, and performing serial dilutions for CFU counting on appropriate agar plates.

-

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: Wear a lab coat.

Handling and Storage:

-

Handling: Avoid creating dust when handling the solid form. Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, following the specific temperature recommendations provided in the properties table.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do not induce vomiting. Wash out mouth with water.

In all cases of exposure, seek medical attention.

Disclaimer: This guide is intended for informational purposes for laboratory professionals. All experiments should be conducted in accordance with institutional safety guidelines and regulations. Researchers should perform their own risk assessments before beginning any new experimental protocol.

References

The Core Structure of Lincosamide Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the core structure of lincosamide antibiotics, their mechanism of action, and the experimental methodologies used to elucidate their function. Lincosamides are a class of antibiotics primarily effective against Gram-positive bacteria and anaerobic bacteria.[1][2] The class includes the naturally occurring lincomycin and its semi-synthetic derivatives, clindamycin and pirlimycin.[3][4]

The Lincosamide Core Structure

The fundamental structure of lincosamide antibiotics consists of a pyrrolidine ring linked to a pyranose sugar moiety, specifically a derivative of methylthio-lincosamide, via an amide bond.[5]

-

Amino Acid Moiety: The pyrrolidine ring is a substituted L-proline derivative. In lincomycin, this is propylhygric acid (4-propyl-L-proline).

-

Sugar Moiety: The sugar component is an eight-carbon aminothio sugar called methylthiolincosamide (MTL). This unusual sugar is a key determinant for the biological activity of the antibiotic.

The semi-synthetic derivative, clindamycin, is produced by a 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin, a modification that enhances its antibacterial activity and improves its pharmacokinetic properties. Pirlimycin is another analog of clindamycin.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincosamides exert their bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.

Lincosamides bind to the 23S rRNA of the 50S subunit of the bacterial ribosome, in close proximity to the peptidyl transferase center (PTC). This binding interferes with the positioning of aminoacyl-tRNA at the A-site and P-site, thereby inhibiting the formation of peptide bonds and preventing the elongation of the polypeptide chain. The binding of lincosamides can stimulate the dissociation of peptidyl-tRNA from the ribosome, leading to premature termination of protein synthesis.

dot

References

- 1. Lincomycin | 154-21-2 | AL76787 | Biosynth [biosynth.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clindamycin, inhibits protein synthesis (CAS 18323-44-9) | Abcam [abcam.com]

- 5. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Celesticetin in Protein Synthesis Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic that serves as a potent inhibitor of protein synthesis. It exerts its effect by targeting the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into protein. Understanding the mechanism and application of protein synthesis inhibitors like this compound is crucial for antibiotic discovery, mechanistic studies of translation, and the development of novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound in protein synthesis inhibition assays, enabling researchers to investigate its inhibitory properties and elucidate its mechanism of action.

Mechanism of Action

This compound targets the 50S subunit of the bacterial ribosome, specifically binding to the peptidyl transferase center (PTC). The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. By binding to the PTC, this compound interferes with the accommodation of aminoacyl-tRNA at the A-site and inhibits the peptidyl transferase reaction, thereby halting protein elongation.[1][2][3][4][5] This specific mechanism makes this compound a valuable tool for studying the intricacies of ribosomal function and a lead compound for the development of new antibiotics.

Data Presentation

While specific IC50 values for this compound in cell-free translation systems are not widely reported in publicly available literature, the following table provides the Minimum Inhibitory Concentration (MIC) against a bacterial strain, which can serve as a starting point for determining optimal concentrations in in vitro assays. For comparison, a typical range for IC50 values of other protein synthesis inhibitors in in vitro translation assays is also provided.

| Compound | Assay System | Organism/Cell Line | Quantitative Data |

| This compound | Liquid Media | Streptomyces coelicolor | MIC: 1600 nM |

| General Protein Synthesis Inhibitors | In Vitro Translation (e.g., Rabbit Reticulocyte Lysate) | N/A | Typical IC50 Range: 10 nM - 10 µM |

Researchers should perform dose-response experiments to determine the precise IC50 of this compound in their specific assay system.

Experimental Protocols

Two common methods for assaying protein synthesis inhibition are presented below: a luciferase-based reporter assay for a high-throughput and non-radioactive readout, and a traditional radioactive amino acid incorporation assay for direct measurement of protein synthesis.

Protocol 1: In Vitro Translation Inhibition Assay using a Luciferase Reporter System

This protocol describes the use of a commercially available in vitro translation kit (e.g., Rabbit Reticulocyte Lysate system) with a luciferase mRNA reporter to quantify the inhibitory effect of this compound.

Materials:

-

This compound (stock solution in DMSO or water)

-

Nuclease-treated Rabbit Reticulocyte Lysate Kit (e.g., from Promega, Thermo Fisher Scientific)

-

Luciferase mRNA (capped)

-

Amino Acid Mixture (with and without methionine)

-

Luciferase Assay Reagent

-

Luminometer

-

96-well white, flat-bottom plates

-

Nuclease-free water

-

DMSO (as a vehicle control)

Procedure:

-

Preparation of Reagents:

-

Thaw all kit components on ice.

-

Prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture (minus methionine if using for other purposes, otherwise complete mixture), and RNase inhibitor according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in nuclease-free water or the appropriate buffer. A suggested starting range is from 1 nM to 100 µM. Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.

-

-

Reaction Setup:

-

In a 96-well plate, add 2 µL of each this compound dilution or vehicle control to triplicate wells.

-

Add 1 µL of luciferase mRNA to each well.

-

Initiate the translation reaction by adding 22 µL of the master mix to each well. The final reaction volume will be 25 µL.

-

-

Incubation:

-

Gently mix the plate and incubate at 30°C for 60-90 minutes.

-

-

Measurement of Luciferase Activity:

-

Equilibrate the plate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's protocol.

-

Add the luciferase assay reagent to each well (typically 25-50 µL).

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the average luminescence for each this compound concentration and the vehicle control.

-

Normalize the data by expressing the luminescence at each this compound concentration as a percentage of the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro Translation Inhibition Assay using [³⁵S]-Methionine Incorporation

This protocol provides a direct measure of protein synthesis by quantifying the incorporation of a radioactive amino acid into newly synthesized proteins.

Materials:

-

This compound (stock solution in DMSO or water)

-

E. coli S30 Extract System or Rabbit Reticulocyte Lysate Kit

-

Template DNA or mRNA

-

Amino Acid Mixture (minus methionine)

-

[³⁵S]-Methionine

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Acetone or Ethanol

-

Glass fiber filters

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Filter apparatus

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound as described in Protocol 1.

-

Prepare a master mix according to the in vitro translation kit manufacturer's instructions, containing the cell extract, buffer, and amino acid mixture (minus methionine).

-

-

Reaction Setup:

-

In microcentrifuge tubes, combine the master mix, template DNA or mRNA, and the appropriate dilution of this compound or vehicle control.

-

Initiate the reaction by adding [³⁵S]-Methionine to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C (for E. coli S30 extract) or 30°C (for rabbit reticulocyte lysate) for 30-60 minutes.

-

-

Precipitation and Filtration:

-

Stop the reaction by adding ice-cold 10% TCA.

-

Incubate on ice for 10-15 minutes to allow for protein precipitation.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters three times with 5% TCA and once with acetone or ethanol.

-

-

Quantification:

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the average counts per minute (CPM) for each this compound concentration and the vehicle control.

-

Determine the percentage of inhibition as described in Protocol 1 and calculate the IC50 value.

-

Mandatory Visualizations

References

- 1. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of Peptidyltransferase Center-Targeted Antibiotics: Enzymatic Resistance and Approaches to Countering Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ribosomal peptidyl transferase center: structure, function, evolution, inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

Application Notes and Protocols for Studying Ribosomal Peptidyl Transferase Activity with Celesticetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin, a lincosamide antibiotic, is a potent inhibitor of protein synthesis in bacteria. Its mechanism of action involves targeting the ribosomal peptidyl transferase center (PTC), the catalytic core of the large ribosomal subunit responsible for peptide bond formation. By binding to the 50S ribosomal subunit, this compound interferes with this crucial step in translation, leading to the cessation of protein elongation and ultimately, bacterial growth inhibition. These application notes provide detailed protocols for studying the inhibitory effects of this compound on ribosomal peptidyl transferase activity, offering valuable tools for antibiotic research and drug development.

This compound's binding site has been identified within the central loop of domain V of the 23S rRNA, a key component of the peptidyl transferase center.[1] This interaction alters the conformation of the PTC, thereby hindering the catalysis of peptide bond formation. Understanding the precise molecular interactions and the functional consequences of this compound binding is essential for the development of novel antibiotics that can overcome existing resistance mechanisms.

The following protocols describe three key experimental approaches to investigate the activity of this compound: the In Vitro Translation (IVT) Inhibition Assay , the Toeprinting (Primer Extension Inhibition) Assay , and the Fragment Reaction Assay . These methods allow for the quantitative assessment of translation inhibition, the precise mapping of ribosome stalling on mRNA, and the direct measurement of peptidyl transferase activity, respectively.

Data Presentation

| Antibiotic | Organism | MIC (nM) | Notes |

| This compound | Bacillus subtilis | 1600 | Inhibits bacterial growth.[2] |

| Lincomycin | Bacillus subtilis | 400 | A related lincosamide antibiotic.[2] |

| CELIN | Bacillus subtilis | 100 | A hybrid lincosamide with enhanced activity.[2] |

| ODCELIN | Bacillus subtilis | 100 | A hybrid lincosamide with enhanced activity.[2] |

Experimental Protocols

In Vitro Translation (IVT) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system. A reporter gene (e.g., luciferase or green fluorescent protein - GFP) is translated in the presence of varying concentrations of this compound, and the inhibition of reporter protein synthesis is quantified.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

-

Reporter mRNA (e.g., Luciferase or GFP mRNA)

-

This compound stock solution (in DMSO or water)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Appropriate buffers and salts

-

Luminometer or fluorometer

Protocol:

-

Prepare the IVT Reaction Mix: In a microcentrifuge tube on ice, combine the cell-free extract, amino acid mixture, energy source, and reaction buffer according to the manufacturer's instructions.

-

Add this compound: Prepare a serial dilution of this compound. Add the desired final concentrations of this compound to the IVT reaction tubes. Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a "no mRNA" control.

-

Initiate Translation: Add the reporter mRNA to each reaction tube to initiate translation.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60-90 minutes).

-

Quantify Reporter Protein:

-

For Luciferase: Add the luciferase substrate and measure the luminescence using a luminometer.

-

For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

Workflow for IVT Inhibition Assay:

Toeprinting (Primer Extension Inhibition) Assay

This technique precisely maps the position of a ribosome stalled on an mRNA transcript due to an inhibitor like this compound. A radiolabeled or fluorescently labeled DNA primer is annealed to the mRNA downstream of the potential stalling site. Reverse transcriptase extends the primer, but its progress is blocked by the stalled ribosome, generating a truncated cDNA product (a "toeprint").

Materials:

-

In vitro transcription/translation coupled system or pre-assembled translation initiation complexes

-

mRNA template of interest

-

This compound

-

DNA primer (radiolabeled or fluorescently labeled) complementary to a region downstream of the start codon

-

Reverse transcriptase

-

dNTPs

-

Sequencing gel apparatus

-

Phosphorimager or fluorescence scanner

Protocol:

-

Set up the Translation Reaction: In a reaction tube, combine the in vitro translation components, the mRNA template, and the desired concentration of this compound. Include a control reaction without this compound.

-

Incubate to Form Stalled Complexes: Incubate the reaction under conditions that allow for translation initiation and elongation to the point of stalling (e.g., 37°C for 15-30 minutes).

-

Primer Annealing: Add the labeled DNA primer to the reaction and anneal it to the mRNA by heating and cooling.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction mixture and incubate to allow for cDNA synthesis. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

-

Purify cDNA: Stop the reaction and purify the cDNA products.

-

Gel Electrophoresis: Analyze the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel. Run a sequencing ladder of the same mRNA in parallel to precisely map the toeprint.

-

Visualize and Analyze: Visualize the gel using a phosphorimager (for radiolabeled primers) or a fluorescence scanner. The position of the toeprint band indicates the 3' boundary of the stalled ribosome, typically 15-18 nucleotides downstream from the P-site codon.

Logical Flow of Toeprinting Assay:

Fragment Reaction Assay (Puromycin Assay)

This classic assay directly measures the peptidyl transferase activity of the ribosome in a simplified system. It utilizes puromycin, an antibiotic that mimics the aminoacyl-tRNA acceptor, to react with a peptidyl-tRNA donor in the P-site. The product, peptidyl-puromycin, is then extracted and quantified. This compound's ability to inhibit this reaction provides a direct measure of its effect on the peptidyl transferase center.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits

-

P-site substrate: N-acetyl-[³H]Phe-tRNA or other radiolabeled peptidyl-tRNA

-

A-site substrate: Puromycin

-

This compound

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Ethyl acetate (for extraction)

-

Scintillation counter

Protocol:

-

Prepare Ribosome Complexes: Incubate ribosomes with the radiolabeled peptidyl-tRNA donor substrate to form a stable complex with the peptidyl-tRNA in the P-site.

-

Add Inhibitor: Add varying concentrations of this compound to the ribosome complexes and incubate to allow for binding. Include a "no inhibitor" control.

-

Initiate the Reaction: Add puromycin to the reaction mixture to start the peptidyl transfer reaction.

-

Incubation: Incubate the reaction for a defined period at an appropriate temperature (e.g., 30°C).

-

Stop the Reaction: Terminate the reaction by adding a high concentration of a salt solution (e.g., saturated MgSO₄).

-

Extract Peptidyl-Puromycin: Add ethyl acetate to the reaction mixture and vortex vigorously to extract the hydrophobic peptidyl-puromycin product into the organic phase.

-

Quantify Product: Centrifuge to separate the phases. Take an aliquot of the ethyl acetate (upper) phase and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of peptidyl-puromycin formation at each this compound concentration compared to the control. Plot the data to determine the IC50 value.

Signaling Pathway of the Fragment Reaction:

References

- 1. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Celesticetin as a Tool for Footprinting Analysis of the Ribosome: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the lincosamide antibiotic celesticetin as a tool for ribosome footprinting. This technique, also known as Ribo-Seq, offers a high-resolution snapshot of the translatome, enabling detailed investigation into the mechanisms of translation and the action of ribosome-targeting drugs. By arresting ribosomes on messenger RNA (mRNA) transcripts, this compound allows for the precise identification of its binding sites and the context-dependent nature of its translational inhibition.

Introduction to this compound in Ribosome Footprinting

This compound is a member of the lincosamide class of antibiotics, which are known to inhibit protein synthesis in bacteria. It exerts its effect by binding to the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC) of the large ribosomal subunit (50S). This interaction interferes with the accommodation of aminoacyl-tRNAs and inhibits peptide bond formation, thereby stalling translation.

Utilizing this compound in ribosome profiling experiments provides a powerful method to:

-

Map the precise binding site of this compound and other lincosamides on the bacterial ribosome at nucleotide resolution.

-

Investigate the context-dependent effects of this compound on translation, revealing specific codon or sequence motifs that enhance or reduce its inhibitory activity.

-

Profile the translatome-wide effects of lincosamide antibiotics, aiding in the identification of off-target effects and the development of novel antibacterial agents.

-

Elucidate the mechanisms of resistance to lincosamide antibiotics.

Mechanism of Action and Interaction with the Ribosome

This compound, like other lincosamides, acts as a structural analog of a peptidyl-tRNA, interfering with the initial stages of pre-translocation. Its binding to the A-site of the PTC sterically hinders the proper positioning of the incoming aminoacyl-tRNA, thus preventing the formation of a new peptide bond.[1]

| Feature | Description | References |

| Antibiotic Class | Lincosamide | [1] |

| Binding Site | 23S rRNA in the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit | [1] |

| Mechanism of Action | Inhibition of peptide bond formation by interfering with aminoacyl-tRNA accommodation | [1] |

| Key Ribosomal Interactions | Interactions with nucleotides in the A-site of the PTC, potentially stabilized by spermidine. The conformation of nucleotide A2062 may influence binding and inhibition. | [1] |

Comparison with Other Common Translation Inhibitors in Ribosome Profiling

| Inhibitor | Mechanism of Action | Primary Use in Ribosome Profiling |

| Cycloheximide (CHX) | Blocks the translocation step of elongation in eukaryotes. | General translation arrest to capture a snapshot of the translatome. Can introduce artifacts with varying concentrations. |

| Harringtonine | Inhibits translation initiation by preventing the first peptide bond formation. | Mapping translation start sites (TSS). |

| Lactimidomycin (LTM) | A more specific inhibitor of translation initiation in eukaryotes. | Mapping translation start sites (TSS) with potentially fewer off-target effects than harringtonine. |

| This compound | Inhibits peptide bond formation at the PTC in bacteria. | Studying context-dependent translation, mapping lincosamide binding sites, and analyzing drug-ribosome interactions. |

Experimental Protocols

While a standardized protocol for using this compound in ribosome profiling has not been widely published, the following framework, based on established ribosome profiling methods, can be adapted and optimized for this purpose.

I. Optimization of this compound Concentration and Incubation Time

The optimal concentration and incubation time for this compound must be empirically determined to ensure effective ribosome stalling without causing significant cellular stress responses that could alter the translatome.

A. Determining Optimal this compound Concentration via Polysome Profiling

-

Cell Culture: Grow bacterial cells of interest (e.g., E. coli, S. aureus) to mid-log phase.

-

Dose-Response Treatment: Aliquot the cell culture and treat with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include an untreated control.

-

Incubation: Incubate the cells for a fixed period (e.g., 5-10 minutes).

-